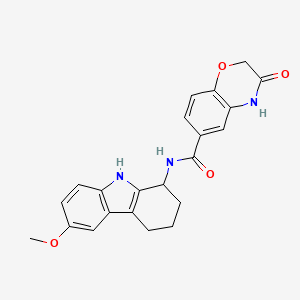
N-(1H-imidazol-2-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-imidazol-2-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide is a complex organic compound that features both imidazole and indole moieties. These structures are known for their presence in various biologically active molecules, making this compound of significant interest in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with an imidazole derivative under specific conditions. The reaction may require catalysts such as palladium or copper and may be carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-(1H-imidazol-2-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-(1H-imidazol-2-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1H-imidazol-2-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the indole moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1H-imidazol-2-yl)-1H-indole-6-carboxamide
- N-(1H-imidazol-2-yl)-1-(methyl)-1H-indole-6-carboxamide
Uniqueness
N-(1H-imidazol-2-yl)-1-(propan-2-yl)-1H-indole-6-carboxamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C15H16N4O |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
N-(1H-imidazol-2-yl)-1-propan-2-ylindole-6-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-10(2)19-8-5-11-3-4-12(9-13(11)19)14(20)18-15-16-6-7-17-15/h3-10H,1-2H3,(H2,16,17,18,20) |
InChI-Schlüssel |
WNPGMQUUJVMLKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)C(=O)NC3=NC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12171825.png)
![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B12171833.png)

![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12171844.png)

![3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B12171851.png)

![1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-3-methylbut-2-en-1-one](/img/structure/B12171861.png)
![N-[4-(acetylamino)phenyl]-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide](/img/structure/B12171868.png)
![N'~1~,N'~10~-bis[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide](/img/structure/B12171869.png)

![N'-[(Z)-(2-fluorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12171879.png)
![4-chloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B12171889.png)

